

## Section 1: Chemical and Physical Properties

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### Compound of Interest

Compound Name: *Furfuryl acrylate*

Cat. No.: *B080507*

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**Furfuryl acrylate** is a moderately polar organic compound characterized by a furan ring and an acrylate functional group.<sup>[1]</sup> The acrylate group makes it a prime candidate for free-radical polymerization, while the furan ring offers unique reactivity, including susceptibility to oxidation and increased nucleophilicity towards electrophiles.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **Furfuryl Acrylate**

Property	Value	Reference(s)
CAS Number	10525-17-4	[2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	[2][3][4]
Molecular Weight	152.15 g/mol	[1][2][3]
IUPAC Name	furan-2-ylmethyl prop-2-enoate	[1][3]
Synonyms	Propenoic acid 2-furanylmethyl ester, NSC 24158	[2][3]
Appearance	Clear liquid, mild sweet odor	[2]
Density	1.113 g/cm <sup>3</sup> at 25°C	[2][4]
Boiling Point	92-94°C at 16 mmHg 197°C at 760 mmHg	[2][5] [1][4]
Flash Point	73°C	[2][4]
Refractive Index	1.48	[2][4]
Vapor Pressure	0.387 mmHg at 25°C	[2][4]
SMILES	<chem>C=CC(=O)OCC1=CC=CO1</chem>	[1][6]
InChIKey	BHPLCUDMENJIRS-UHFFFAOYSA-N	[1][3]

## Section 2: Synthesis of Furfuryl Acrylate

**Furfuryl acrylate** can be synthesized through the transesterification of a lower alkyl acrylate, such as methyl acrylate, with furfuryl alcohol.[7] This alcoholysis reaction is a common and effective method for its preparation.[7]

### Experimental Protocol: Synthesis via Transesterification

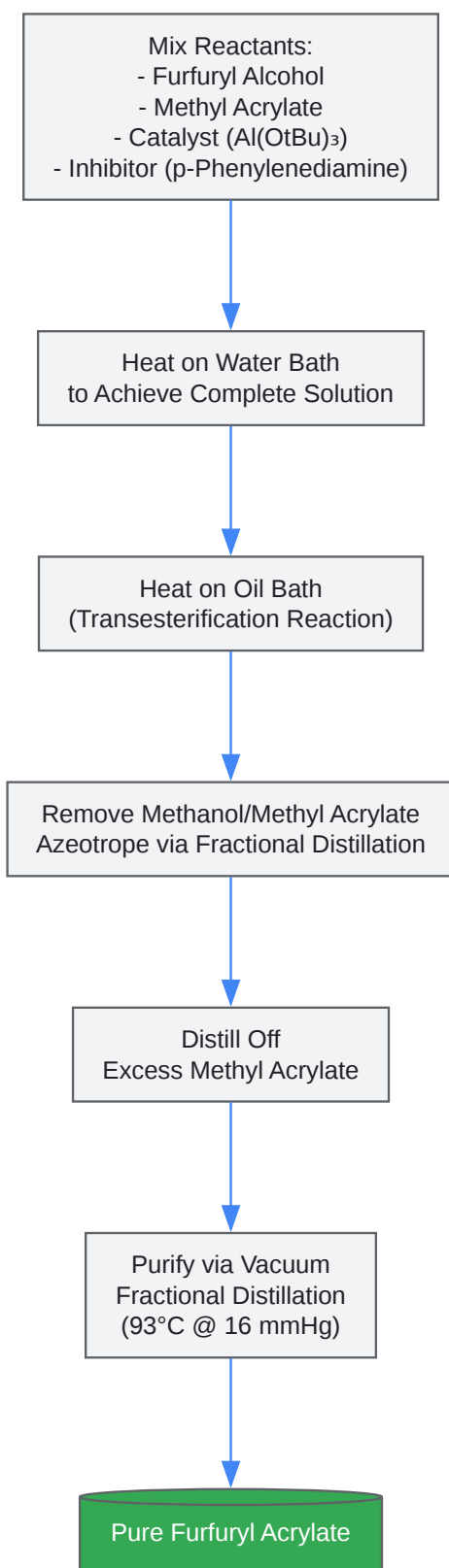
This protocol is adapted from the method described in US Patent 2,433,866.[7]

Materials:

- Furfuryl alcohol (98 parts by weight)
- Methyl acrylate (258 parts by weight)
- Aluminum tertiary-butoxide (catalyst, 5 parts by weight)
- Para-phenylenediamine (polymerization inhibitor, 10 parts by weight)

Procedure:

- Combine furfuryl alcohol, methyl acrylate, para-phenylenediamine, and powdered aluminum tertiary-butoxide in a suitable reaction vessel.
- Gently heat the mixture on a water bath until all components are fully dissolved.
- Transfer the vessel to an oil bath and fit it with a fractionating column and a condenser.
- Heat the solution to facilitate the alcoholysis reaction. The methanol produced is removed from the reaction mixture as an azeotrope with methyl acrylate.
- After the methanol has been completely removed, distill off the excess methyl acrylate.
- Purify the remaining crude product by fractional distillation under reduced pressure. The purified **furfuryl acrylate** fraction is collected at 93°C and 16 mm Hg pressure.<sup>[7]</sup>



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**Caption:** Workflow for the synthesis of **furfuryl acrylate**.

## Section 3: Polymerization

**Furfuryl acrylate** is a monomer that readily undergoes polymerization through various mechanisms, including the application of heat, light, or chemical initiators like peroxides.<sup>[7]</sup> Its structure, containing multiple polymerizable double bonds, allows for the formation of cross-linked polymers.<sup>[7]</sup> Bulk photopolymerization studies have shown that while its polymerization is more retarded than that of furfuryl methacrylate, it yields gels with a higher degree of cross-linking.<sup>[8]</sup>

### Experimental Protocol: Bulk Free-Radical Polymerization

The following is a representative protocol for the bulk free-radical polymerization of **furfuryl acrylate**. This procedure is adapted from established methods for similar acrylate and methacrylate monomers, such as furfuryl methacrylate.<sup>[9]</sup>

Materials:

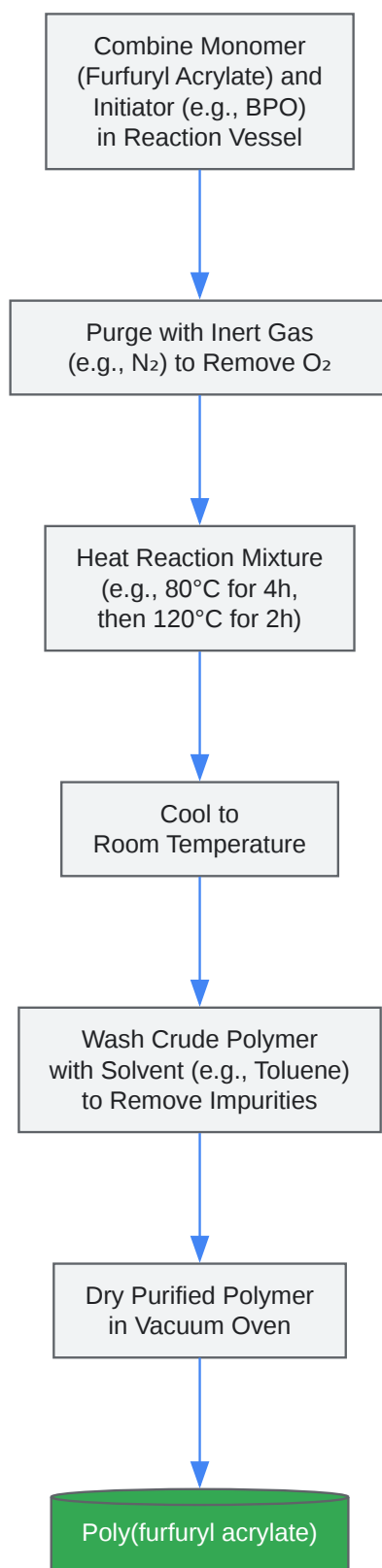
- **Furfuryl acrylate** (monomer)
- Benzoyl peroxide (BPO) (initiator, e.g., 1-3 wt% relative to monomer)
- Nitrogen or Argon gas (for inert atmosphere)
- Toluene or other suitable solvent (for purification)

Procedure:

- Place the desired amount of **furfuryl acrylate** monomer into a round-bottomed flask equipped with a reflux condenser and a nitrogen/argon inlet.
- Add the initiator (e.g., BPO) to the monomer.
- Purge the reaction vessel with an inert gas (N<sub>2</sub> or Ar) for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.
- Immerse the flask in a preheated oil bath and maintain the reaction temperature (e.g., 80°C) for a specified duration (e.g., 4 hours), followed by a higher temperature (e.g., 120°C) for an

additional period (e.g., 2 hours) to ensure high conversion.

- After the reaction is complete, cool the vessel to room temperature. The resulting product will be a solid or highly viscous polymer.
- Dissolve or wash the crude polymer product with a suitable solvent like toluene to remove any unreacted monomer and initiator.
- Dry the purified polymer (poly(**furfuryl acrylate**)) in a vacuum oven until a constant weight is achieved.



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**Caption:** Workflow for bulk free-radical polymerization.

## Section 4: Applications

The unique chemical structure of **furfuryl acrylate** lends itself to a variety of uses in materials science and chemical synthesis.

- **Polymer Industry:** It is a key component in the production of resins, where it can be used as a reactive diluent or a modifying agent.<sup>[2]</sup> Its incorporation into formulations for adhesives, inks, coatings, and plastics can enhance properties such as adhesion, flexibility, hardness, and thermal stability.<sup>[2]</sup>
- **Chemical Synthesis:** **Furfuryl acrylate** serves as a reactive intermediate for creating new compounds and materials due to its ability to react with a range of organic and inorganic compounds.<sup>[1][2]</sup>
- **Coatings and Adhesives:** In coatings, it improves durability and resistance to environmental factors.<sup>[2]</sup> As a modifying agent in adhesives, it enhances bonding performance.<sup>[2]</sup>

## Section 5: Safety and Handling

**Furfuryl acrylate** is a reactive chemical that requires careful handling. It is classified as an irritant for the skin, eyes, and respiratory system.<sup>[3][10]</sup>

Table 2: GHS Hazard and Safety Information for **Furfuryl Acrylate**

Category	Information	Reference(s)
Signal Word	Warning	<a href="#">[6]</a> <a href="#">[10]</a>
Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[10]</a>
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P312: Call a POISON CENTER/doctor if you feel unwell P403+P233: Store in a well-ventilated place. Keep container tightly closed P501: Dispose of contents/container to an industrial combustion plant	<a href="#">[10]</a>
Handling	Use in a well-ventilated area with local and general ventilation. <a href="#">[10]</a> Wash hands thoroughly after handling. <a href="#">[10]</a> Do not eat, drink, or smoke in work areas. <a href="#">[10]</a>	
Storage	Store in a well-ventilated place and keep the container tightly closed. <a href="#">[10]</a>	
Toxicology Summary	Not classified as acutely toxic, a sensitiser, mutagenic, carcinogenic, or a reproductive toxicant based on available data. <a href="#">[10]</a>	

## Section 6: Spectroscopic and Analytical Data

Detailed characterization of **furfuryl acrylate** and its polymers is crucial for research and quality control. While a comprehensive public database of spectra for **furfuryl acrylate** itself is not readily available, data from closely related compounds can provide valuable reference points.

- High-Performance Liquid Chromatography (HPLC): An analytical method for **furfuryl acrylate** involves reverse-phase HPLC on a Newcrom R1 column, using a mobile phase of acetonitrile (MeCN), water, and phosphoric acid.[11] For mass spectrometry applications, formic acid can be substituted for phosphoric acid.[11]
- Nuclear Magnetic Resonance (NMR): Spectroscopic data for the related compound tetrahydro**furfuryl acrylate** is available and can be used for comparative purposes. Furthermore, NMR studies on furfuryl alcohol and its oligomers can aid in the assignment of peaks related to the furan ring in poly(**furfuryl acrylate**).[12]
- Fourier-Transform Infrared Spectroscopy (FTIR): In the polymerization of furan-containing acrylates, the disappearance of the characteristic acrylate C=C stretching peak (around 1637  $\text{cm}^{-1}$ ) can confirm the incorporation of the monomer into the polymer chain.[9]

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- To cite this document: BenchChem. [Section 1: Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080507#furfuryl-acrylate-cas-number-10525-17-4]

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